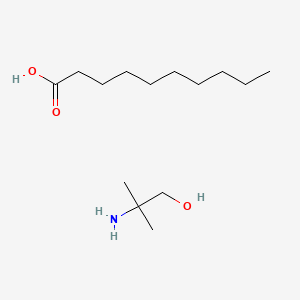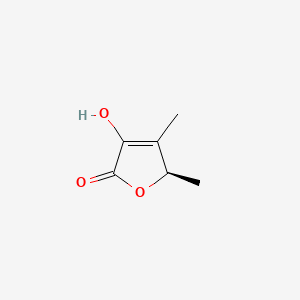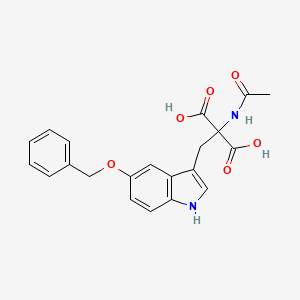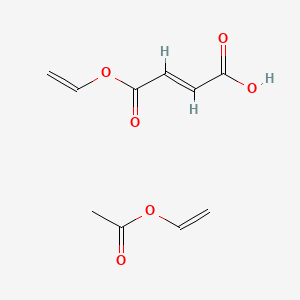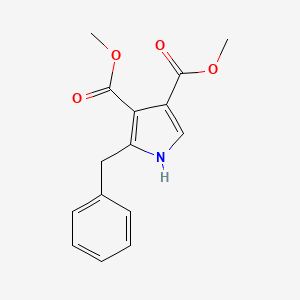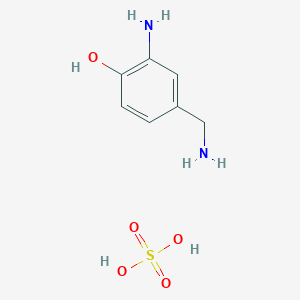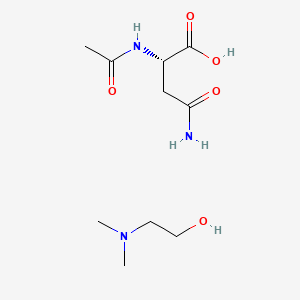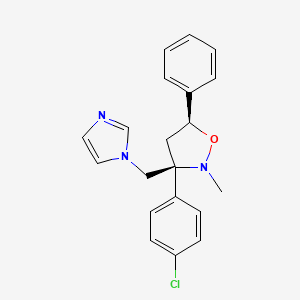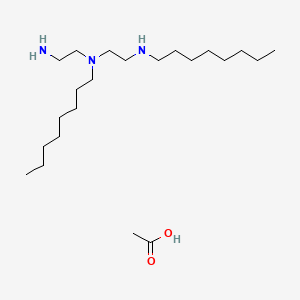
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate is a chemical compound with the molecular formula C15H26O2. It is known for its fruity and floral aroma, often described as having a scent reminiscent of fresh roses and fruits . This compound is a colorless to pale yellow liquid that is soluble in ethanol, ether, and chloroform but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate typically involves esterification reactions. One common method is the reaction between 1,5-dimethyl-1-vinylhex-4-enol and 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-phenylpropionic acid derivatives.
Reduction: 1,5-Dimethyl-1-vinylhex-4-enyl alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dimethyl-1-vinylhex-4-enyl acetate
- 1,5-Dimethyl-1-vinylhex-4-enyl butyrate
- 1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate stands out due to its unique combination of a vinyl group and a phenylpropionate ester, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
71617-12-4 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate |
InChI |
InChI=1S/C19H26O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-12H,1,9,13-15H2,2-4H3 |
InChI-Schlüssel |
RBQBQDDJTGLLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(=O)CCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



